1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Description
1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Materials Development
In the field of materials science, derivatives similar to the target compound have been investigated for their electrochromic properties. For instance, polymeric electrochromic materials employing pyrido[4,3-b]pyrazine derivatives, akin to the structure of interest, have been synthesized. These materials, characterized by their ability to switch colors upon electrical stimulation, demonstrate promising applications in near-infrared (NIR) electrochromic devices due to their high coloration efficiency, fast response time, and significant change in transmittance in the NIR region (Zhao et al., 2014).
Antidepressant Activity Exploration
In pharmacological research, compounds structurally related to 1-(3,4-Dimethoxyphenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been synthesized and evaluated for their antidepressant activities. For example, the synthesis of 3,5-diphenyl-2-pyrazoline derivatives has been conducted, showing reduced immobility times in animal models, indicative of potential antidepressant effects. This suggests that derivatives of the target compound may hold promise as candidates for antidepressant drug development (Palaska et al., 2001).
Antibacterial Agent Synthesis
Research into novel antibacterial agents has also seen the utilization of structures similar to this compound. New heterocyclic compounds containing sulfonamido moieties have been synthesized, demonstrating high antibacterial activities. This highlights the compound's relevance in the development of new antibacterial agents that could address the growing concern of antibiotic resistance (Azab et al., 2013).
Antimicrobial and Anti-inflammatory Agents
Further extending its application in medicinal chemistry, the synthesis and evaluation of pyrazole, isoxazole, and various other heterocyclic derivatives bearing an aryl sulfonate moiety have been conducted. These compounds were assessed for their antimicrobial and anti-inflammatory activities, showcasing the potential of the core structure in the development of new therapeutic agents (Kendre et al., 2015).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4-methoxy-3-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-16-14-18(8-10-20(16)28-2)31(26,27)25-13-12-24-11-5-6-19(24)23(25)17-7-9-21(29-3)22(15-17)30-4/h5-11,14-15,23H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWZSIVTZCSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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